molecular formula C16H15ClN2O B5258432 (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

Cat. No.: B5258432
M. Wt: 286.75 g/mol
InChI Key: YDHBDYATJZEVRP-XFXZXTDPSA-N
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Description

(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a pyridine ring, a butenone moiety, and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylaniline and 3-pyridinecarboxaldehyde.

    Condensation Reaction: The 2-chloro-5-methylaniline undergoes a condensation reaction with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylaniline
  • 3-pyridinecarboxaldehyde
  • Schiff bases derived from 2-chloro-5-methylaniline

Uniqueness

(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is unique due to its combination of a pyridine ring, a butenone moiety, and a substituted aniline group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-5-6-14(17)15(8-11)19-12(2)9-16(20)13-4-3-7-18-10-13/h3-10,19H,1-2H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBDYATJZEVRP-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)N/C(=C\C(=O)C2=CN=CC=C2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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